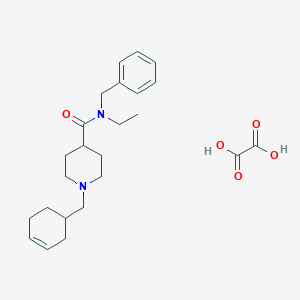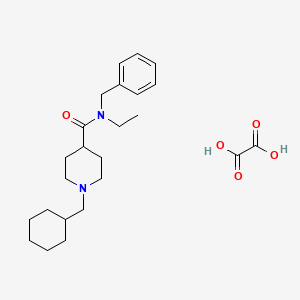![molecular formula C22H32N2O7 B3950056 [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950056.png)
[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
Descripción general
Descripción
[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid is a complex organic compound that features a piperidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the dimethoxyphenyl group and the piperidine rings contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 3,4-dimethoxybenzyl chloride with piperidine to form the intermediate compound, which is then further reacted with piperidin-4-ylmethanone under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like halogen acids or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine or chlorine). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to halogenated derivatives or other substituted piperidine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its structural features make it a candidate for investigating the mechanisms of action of piperidine-based compounds and their effects on biological systems.
Medicine
In medicinal chemistry, [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions, such as neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally related to [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone, with the primary difference being the presence of the piperidine ring in the latter.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another related compound, differing in the presence of the triazole ring and the methoxyphenyl group.
Uniqueness
The uniqueness of [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone lies in its dual piperidine ring structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3.C2H2O4/c1-24-18-7-6-16(14-19(18)25-2)15-21-12-8-17(9-13-21)20(23)22-10-4-3-5-11-22;3-1(4)2(5)6/h6-7,14,17H,3-5,8-13,15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVSOQHXUFKSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)N3CCCCC3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-chlorophenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949974.png)
![1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949981.png)
![1-[(2,4-dimethoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949986.png)
![[1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950010.png)
![[1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950018.png)

![Oxalic acid;[1-(2-phenylpropyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B3950024.png)
![[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950032.png)
![[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950039.png)
![[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950041.png)
![Oxalic acid;piperidin-1-yl-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]methanone](/img/structure/B3950060.png)
![Oxalic acid;[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B3950064.png)


